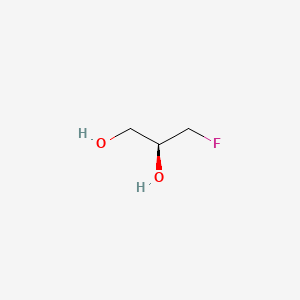

(S)-3-fluoropropane-1,2-diol

Übersicht

Beschreibung

(2S)-3-Fluoropropane-1,2-diol is an organic compound that features a fluorine atom attached to a propane backbone with two hydroxyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Fluoropropane-1,2-diol typically involves the fluorination of a suitable precursor, such as propane-1,2-diol. One common method is the nucleophilic substitution reaction where a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is used to replace a hydroxyl group with a fluorine atom under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of (2S)-3-Fluoropropane-1,2-diol may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-3-Fluoropropane-1,2-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form fluorinated alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction can produce fluorinated alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Synthesis

(S)-3-fluoropropane-1,2-diol serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its structure allows for various chemical modifications, making it valuable in organic synthesis. The presence of the fluorine atom enhances the compound's reactivity and stability compared to its non-fluorinated analogs.

Reactions Involving this compound

The compound can participate in several types of reactions:

- Oxidation: Hydroxyl groups can be oxidized to form carbonyl compounds.

- Reduction: The compound can be reduced to generate fluorinated alcohols.

- Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.

Table 1: Common Reactions of this compound

| Reaction Type | Example Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Fluorinated ketones or aldehydes |

| Reduction | LiAlH₄ | Fluorinated alcohols |

| Substitution | NaN₃, Thiols | Various substituted products |

Biological Applications

Enzyme Inhibition Studies

Due to its unique fluorine atom, this compound is utilized in biological studies focusing on enzyme inhibition and protein interactions. The presence of fluorine can significantly alter the binding affinity and reactivity of the compound with biological targets.

Case Study: Inhibition of Enzymatic Activity

In a study examining the inhibition of certain enzymes by fluorinated compounds, this compound demonstrated effective inhibition due to its ability to form strong hydrogen bonds with active site residues. This property makes it a candidate for developing pharmaceuticals targeting specific enzymatic pathways.

Industrial Applications

Production of Specialty Chemicals

This compound is employed in the production of specialty chemicals that exhibit unique properties due to the presence of fluorine. These chemicals find applications in various industries, including pharmaceuticals and agrochemicals.

Table 2: Industrial Uses of this compound

| Industry | Application |

|---|---|

| Pharmaceuticals | Synthesis of active pharmaceutical ingredients |

| Agrochemicals | Development of herbicides and pesticides |

| Material Science | Production of fluorinated polymers |

Table 3: Comparison with Halogenated Analogues

| Compound | Halogen | Unique Properties |

|---|---|---|

| This compound | Fluorine | Increased electronegativity; strong hydrogen bonds |

| 3-Chloropropane-1,2-diol | Chlorine | Less electronegative; weaker interactions |

| 3-Bromopropane-1,2-diol | Bromine | Intermediate properties between chlorine and fluorine |

Wirkmechanismus

The mechanism by which (2S)-3-Fluoropropane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and proteins. The fluorine atom can form strong hydrogen bonds and alter the electronic properties of the molecule, affecting its reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Chloropropane-1,2-diol: Similar structure but with a chlorine atom instead of fluorine.

3-Bromopropane-1,2-diol: Contains a bromine atom instead of fluorine.

3-Iodopropane-1,2-diol: Features an iodine atom in place of fluorine.

Uniqueness

(2S)-3-Fluoropropane-1,2-diol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and the ability to form strong hydrogen bonds. These properties can enhance the compound’s stability and reactivity compared to its halogenated analogs.

Biologische Aktivität

(S)-3-fluoropropane-1,2-diol is a fluorinated organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and implications for pharmaceutical development, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHFO and a molecular weight of approximately 94.08 g/mol. Its structure includes two hydroxyl (-OH) groups and one fluorine atom, which significantly influence its chemical behavior and biological activity. The presence of the fluorine atom enhances the compound's stability and reactivity compared to non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in biological systems. The fluorine atom can influence binding affinity and selectivity, leading to alterations in enzyme activity or modulation of receptor signaling pathways. Potential mechanisms include:

- Inhibition of Enzyme Activity : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.

- Modulation of Receptor Signaling : It may alter the signaling pathways related to various receptors, impacting cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Metabolic Effects : Studies suggest that it may influence metabolic pathways such as the deoxyhexose pathway and the methylglyoxal pathway, which are critical for cellular metabolism.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1,2-Propanediol | Non-fluorinated | General solvent properties |

| 3-Chloro-1,2-propanediol | Chlorinated analog | Antimicrobial activity |

| 3-Bromo-1,2-propanediol | Brominated analog | Antimicrobial activity |

| This compound | Fluorinated; enhanced stability | Potential antimicrobial effects; metabolic modulation |

Case Studies and Research Findings

-

Antimicrobial Activity Study :

A study investigated the antimicrobial effects of this compound against common pathogens. Results indicated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in infectious diseases. -

Metabolic Pathway Interaction :

Research on the metabolic effects revealed that this compound could modulate glycolytic pathways. This was evidenced by altered lactate production in treated cell lines compared to controls. -

Enzyme Inhibition Assays :

Enzyme assays demonstrated that this compound inhibits glycerol kinase activity in yeast cells. The inhibition was dose-dependent, highlighting its potential role as a biochemical probe.

Applications in Medicinal Chemistry

This compound is being explored for various applications in medicinal chemistry:

- Pharmaceutical Development : Its unique properties make it a candidate for developing new drugs targeting metabolic disorders.

- Chemical Synthesis : It serves as a building block for synthesizing more complex fluorinated compounds used in pharmaceuticals and agrochemicals.

Eigenschaften

IUPAC Name |

(2S)-3-fluoropropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDNJBQKAXAXBQ-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CF)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CF)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301028426 | |

| Record name | (2S)-3-Fluoro-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33644-25-6 | |

| Record name | (2S)-3-Fluoro-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33644-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, 3-fluoro-, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033644256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-3-Fluoro-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.